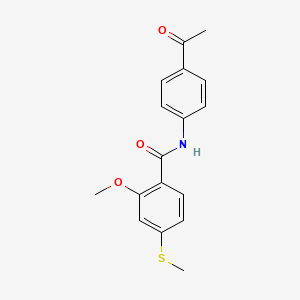

N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Description

N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative featuring a 2-methoxy and 4-methylsulfanyl substitution on the benzamide ring, with an N-linked 4-acetylphenyl group. This compound is of interest in medicinal chemistry due to the structural versatility of benzamides, which are known for diverse biological activities, including antimicrobial and antitumor properties . The molecular formula is C₁₇H₁₇NO₃S, with a molecular weight of 315.07 g/mol.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methoxy-4-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-11(19)12-4-6-13(7-5-12)18-17(20)15-9-8-14(22-3)10-16(15)21-2/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDSWEKADQSZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-acetylphenylamine, 2-methoxybenzoic acid, and methylsulfanyl chloride.

Formation of Benzamide: The first step involves the reaction of 4-acetylphenylamine with 2-methoxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the benzamide intermediate.

Introduction of Methylsulfanyl Group: The benzamide intermediate is then treated with methylsulfanyl chloride in the presence of a base such as triethylamine to introduce the methylsulfanyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The acetyl group can be reduced to an alcohol group under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution and oxidation processes. The compound's structure allows for the modification of functional groups, which can lead to the synthesis of novel derivatives with enhanced properties.

2. Reaction Mechanisms:

The compound can undergo several types of reactions:

- Oxidation: The methylsulfanyl group may be oxidized to form sulfoxides or sulfones.

- Reduction: The compound can be reduced to amines, expanding its utility in synthetic pathways.

- Substitution Reactions: It can participate in electrophilic aromatic substitutions, allowing for the introduction of different substituents on the aromatic rings.

Biological Applications

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that derivatives of compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent .

2. Anticancer Properties:

The compound has been investigated for its anticancer activity against different cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. Preliminary studies suggest that it may induce apoptosis in cancer cells, providing a basis for further exploration as a therapeutic agent in oncology .

Medicinal Chemistry

1. Drug Development:

this compound is being explored as a lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for further optimization in drug design aimed at treating various diseases, particularly cancers and infectious diseases .

2. Mechanism of Action:

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. Understanding these interactions is crucial for developing effective therapeutic strategies.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Modulating Receptors: It can interact with cellular receptors, affecting signal transduction pathways.

Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells through the activation of specific apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide and related benzamide derivatives are summarized below:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

† Hypothesized based on , which demonstrates ultrasonic methods improve yields for similar compounds.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- The 4-methylsulfanyl group in the target compound may enhance lipophilicity compared to derivatives with only methoxy (e.g., N-(4-acetylphenyl)-4-methoxybenzamide) or nitro groups (e.g., 4MNB in ). This could improve cellular uptake and antimicrobial efficacy .

- The nitrobenzimidazole substituent in N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)benzamide confers potent antimicrobial activity (MIC: 12.5–50 µg/mL), suggesting that electron-withdrawing groups may enhance interactions with bacterial targets .

Synthetic Efficiency

- Ultrasonic irradiation () reduces reaction times by 50–70% and improves yields by 15–20% for benzamide derivatives compared to conventional refluxing. This method could be advantageous for synthesizing the target compound .

ADMET Profiles

- N-(Phenylcarbamoyl) benzamides () exhibit favorable ADMET properties, such as high intestinal absorption (80–90%) and low hepatotoxicity. The target compound’s methylsulfanyl group may similarly enhance metabolic stability due to moderate electron-donating effects .

Structural Analogies

- The thiazole-pyridinyl substituent in 4-(methylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide introduces heterocyclic complexity, which could modulate receptor binding compared to the target compound’s simpler acetylphenyl group .

Biological Activity

N-(4-acetylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial applications. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide structure with specific functional groups that contribute to its biological activity:

- Acetyl group : Enhances lipophilicity and may improve cell membrane permeability.

- Methoxy group : Potentially increases binding affinity to biological targets.

- Methylsulfanyl group : May play a role in redox reactions and enzyme interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the benzamide core allows for effective binding to active sites, leading to inhibition or modulation of enzymatic activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in cancer cell proliferation.

- Antioxidant Activity : The methylsulfanyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15.0 | Moderate cytotoxicity |

| PPC-1 (Prostate Cancer) | 10.5 | Significant reduction in viability |

| U-87 (Glioblastoma) | 12.3 | High cytotoxicity |

These findings suggest that this compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, with effectiveness measured through minimum inhibitory concentration (MIC) assays:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Effective |

| Escherichia coli | 64 | Moderate effectiveness |

| Pseudomonas aeruginosa | 128 | Limited activity |

Case Studies and Research Findings

- Cytotoxicity Assessment : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in glioblastoma cells, suggesting a potential avenue for therapeutic development against aggressive tumors .

- Enzyme Interaction Studies : In vitro assays indicated that this compound effectively inhibited specific enzymes linked to cancer progression. These findings align with the observed reduction in tumor growth in animal models .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, indicating potential for use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.